molecular formula C6H10N2O4 B1670526 Diethyl azodicarboxylate CAS No. 4143-61-7

Diethyl azodicarboxylate

Cat. No.: B1670526
CAS No.: 4143-61-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-UHFFFAOYSA-N
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Description

Diethyl azodicarboxylate is an organic compound with the structural formula CH₃CH₂−O−C(=O)−N=N−C(=O)−O−CH₂CH₃. It is an orange-red liquid that is highly reactive and used as a reagent in various chemical reactions. The compound is known for its role in the Mitsunobu reaction, where it facilitates the conversion of alcohols into esters, ethers, and other derivatives .

Mechanism of Action

Target of Action

Diethyl azodicarboxylate (DEAD) is an organic compound that primarily targets alcohols , thiols , and hydrazo groups . It acts as a dehydrogenating agent, converting these groups into aldehydes, disulfides, and azo groups respectively .

Mode of Action

DEAD’s mode of action is characterized by its strong electrophilic nature, which is influenced by the two electron-withdrawing ester groups . This makes the N=N double bond in DEAD highly susceptible to cleavage . In the Mitsunobu reaction, DEAD acts as an active reagent, accepting hydrogen, while triphenylphosphine (PPh3) acts as an oxygen acceptor .

Biochemical Pathways

DEAD is involved in numerous chemical reactions, most notably the Mitsunobu reaction . This reaction is a common strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol . DEAD also participates in Ene reactions with ene compounds containing a hydrogen at the allylic position, resulting in N-substituted allylic azodicarboxylates . Furthermore, DEAD can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to [4+2] cycloadducts .

Pharmacokinetics

It’s important to note that dead is a valuable reagent but also quite dangerous as it explodes upon heating . Therefore, commercial shipment of pure DEAD is prohibited in the United States and is carried out either in solution or on polystyrene particles .

Result of Action

The result of DEAD’s action is the conversion of alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups . It is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug; FdUMP, a potent antitumor agent; and procarbazine, a chemotherapy drug .

Action Environment

DEAD is sensitive to light, heat, and vibration, and can explode when heated . It is typically stored in a sealed container in a dark, cool place, and the container is regularly vented . DEAD is soluble in most common organic solvents, such as toluene, chloroform, ethanol, tetrahydrofuran, and dichloromethane, but has low solubility in water or carbon tetrachloride . These properties influence the compound’s action, efficacy, and stability.

Preparation Methods

Diethyl azodicarboxylate can be synthesized through a two-step process starting from hydrazine. The first step involves the alkylation of hydrazine with ethyl chloroformate to produce diethyl hydrazodicarboxylate. This intermediate is then treated with chlorine to yield this compound . Industrial production methods often involve similar steps but are optimized for larger scale production and safety considerations .

Comparison with Similar Compounds

Properties

CAS No.

4143-61-7

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

ethyl N-ethoxycarbonyliminocarbamate

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3

InChI Key

FAMRKDQNMBBFBR-UHFFFAOYSA-N

SMILES

CCOC(=O)N=NC(=O)OCC

Isomeric SMILES

CCOC(=O)/N=N/C(=O)OCC

Canonical SMILES

CCOC(=O)N=NC(=O)OCC

Appearance

Solid powder

4143-61-7
1972-28-7

physical_description

Orange liquid;  [Merck Index]

Pictograms

Explosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diethyl azodicarboxylate;  DEAD;  Azodiformic acid diethyl ester;  Diethyl diazenedicarboxylate;  Ethyl azodicarboxylate;  Diethyl azodicarboxylate.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diethyl azodicarboxylate function as an oxidizing agent?

A1: this compound (DEAD) acts as a dehydrogenating agent by accepting two hydrogen atoms, transforming into diethyl hydrazodicarboxylate (DHAD) []. This process effectively oxidizes the substrate molecule.

Q2: What is the role of this compound in the Mitsunobu reaction?

A2: DEAD is a key component of the Mitsunobu reaction, where it forms a betaine intermediate with triphenylphosphine []. This betaine facilitates the activation of alcohols, enabling their substitution with various nucleophiles, often with inversion of configuration [].

Q3: Can this compound react with compounds other than alcohols in the Mitsunobu reaction?

A3: Yes, while commonly used with alcohols, the Mitsunobu reaction with DEAD can also facilitate the formation of C-N, C-S, and C-halogen bonds [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H10N2O4, and its molecular weight is 174.18 g/mol [].

Q5: Does the presence of water affect reactions involving this compound?

A5: Water can significantly impact reactions with DEAD. For instance, in the reaction of 1-phenyl-4-vinylpyrazole with DEAD, the presence of water leads to the formation of a (2-hydroxyethyl)hydrazine derivative instead of the expected dihydro-oxadiazine product []. This highlights the importance of anhydrous conditions in many DEAD-mediated reactions.

Q6: How does this compound promote the formation of esters from carboxylic acids and alcohols?

A6: While not a catalyst in the traditional sense, DEAD, in conjunction with triphenylphosphine, activates the carboxylic acid, facilitating its reaction with the alcohol to yield the corresponding ester [].

Q7: What type of cycloaddition reactions can this compound participate in?

A7: DEAD can engage in both [4+2] cycloadditions, as seen in its reaction with cyclohexa-1,3-diene [], and [3+2] cycloadditions, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinolines [].

Q8: Can this compound be used for the synthesis of spirophosphoranes?

A8: Yes, DEAD acts as a condensing agent in the synthesis of spirophosphoranes from cyclic trivalent phosphorus compounds and 1,2- or 1,3-glycols [].

Q9: Is this compound involved in the formation of ketenimines?

A9: Yes, DEAD, in the presence of triphenylphosphine, reacts with thioamides to produce ketenimines [].

Q10: How has computational chemistry been employed to study this compound reactions?

A10: Computational methods, such as DFT calculations, have been used to investigate the solvent effects on the Diels-Alder reaction of DEAD with 2,3-dimethyl-1,3-butadiene [] and the [2+2] cycloaddition with ethyl vinyl ether []. These studies have provided insights into the reaction mechanisms and the influence of solvent polarity on reaction rates.

Q11: How does the structure of this compound influence its reactivity?

A11: The presence of the azo (N=N) group in DEAD is crucial for its reactivity. This group is susceptible to attack by nucleophiles and is also responsible for its ability to act as a dehydrogenating agent []. Modifications to the ester groups could potentially alter its reactivity and selectivity.

Q12: How stable is this compound, and what precautions should be taken during handling?

A12: DEAD is generally stable but is moisture-sensitive. It should be stored under anhydrous conditions. The betaine intermediate formed with triphenylphosphine is unstable and should be generated in situ [].

Q13: Are there specific safety concerns associated with this compound?

A13: As with all laboratory reagents, proper handling and safety protocols should be followed when working with DEAD. It is advisable to consult the material safety data sheet (MSDS) for detailed information.

Q14: When was this compound first synthesized and what were its early applications?

A14: While the provided research does not mention the exact date of DEAD's first synthesis, its use as a reagent in organic synthesis dates back several decades. Early applications included oxidation reactions and the synthesis of various heterocyclic compounds.

Q15: Beyond organic synthesis, are there other fields where this compound finds applications?

A15: While the provided research primarily focuses on organic synthesis, DEAD's unique reactivity could potentially extend its utility to other fields, such as materials science or polymer chemistry. Further research is needed to explore these possibilities fully.

Q16: Can this compound be used to synthesize epoxides?

A16: Yes, DEAD, alongside triphenylphosphine, can be used to synthesize epoxides from carbohydrates like D-fructofuranoside [].

Q17: Are there any reported instances of this compound promoting unexpected rearrangements?

A18: Yes, in the reaction of diaryl-1,2-diones with DEAD and triphenylphosphine, a novel rearrangement occurs, leading to the formation of N,N-dicarboethoxy monohydrazones [].

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